Asem F-18

Description

Functional Significance of Alpha-7 Nicotinic Acetylcholine (B1216132) Receptors (α7-nAChRs) in Biological Systems

Alpha-7 nicotinic acetylcholine receptors (α7-nAChRs) are a subtype of ligand-gated ion channels that are widely expressed in the central nervous system (CNS) and in various non-neuronal cells, including immune cells, endothelial cells, and platelets. frontiersin.orgahajournals.orgnih.gov These receptors are homopentamers, meaning they are composed of five identical α7 subunits. frontiersin.orgfrontiersin.orgmdpi.com

In the CNS, α7-nAChRs play critical roles in neurotransmission, particularly in modulating the release of various neurotransmitters, including dopamine. mdpi.commdpi.com They are involved in cognitive functions such as attention, working memory, and sensory information processing. nih.govmdpi.com The high calcium permeability and rapid desensitization kinetics of α7-nAChRs are key to their physiological roles. nih.gov

Beyond the nervous system, α7-nAChRs are implicated in modulating inflammatory responses, a function that has led to interest in targeting these receptors for conditions involving inflammation. ahajournals.orgmdpi.commdpi.comnih.gov They have also been linked to processes such as cell proliferation, angiogenesis, and metastasis in certain cancers, as well as platelet function and the formation of atherosclerotic plaques. ahajournals.orgnih.govfrontiersin.org Dysfunction or altered expression of α7-nAChRs has been associated with a range of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, Parkinson's disease, bipolar disorder, and depression. mdpi.commdpi.comsnmjournals.orgnih.govnih.gov

Historical Context and Challenges in Radioligand Development for α7-nAChR Positron Emission Tomography (PET)

The significant roles of α7-nAChRs in both physiological and pathological processes have made them an attractive target for pharmacological intervention and molecular imaging. However, the development of suitable radioligands for imaging α7-nAChRs with PET has faced considerable challenges. snmjournals.orgnih.govnih.govnih.gov

Early efforts to develop α7-nAChR PET tracers were often hampered by insufficient specific binding in vivo. snmjournals.orgnih.gov Many initial radioligands did not exhibit the necessary combination of high affinity, selectivity for the α7 subtype over other nicotinic and muscarinic receptors, adequate brain penetration, and favorable kinetics for quantitative PET imaging. snmjournals.orgnih.govnih.govnih.gov For example, [11C]CHIBA-1001 was one of the first PET radioligands used in humans, but it showed limited specificity and high non-specific uptake, resulting in a low specific binding signal. snmjournals.orgnih.govresearchgate.net The relatively low density of α7-nAChRs in many brain regions also added to the difficulty in achieving sufficient signal-to-noise ratio for reliable quantification. nih.gov

These challenges underscored the pressing need for improved radioligands with suitable imaging properties for the accurate mapping and quantification of α7-nAChRs in the living human brain and other tissues. nih.govnih.gov

Conceptual Framework for [18F]ASEM as a High-Affinity α7-nAChR Imaging Agent

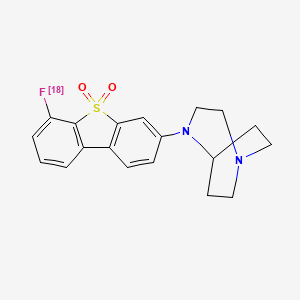

[18F]ASEM (also known as [18F]JHU82132) was developed to address the limitations of previous α7-nAChR radioligands and provide a more effective tool for PET imaging of this receptor subtype. snmjournals.orgnih.govnih.gov ASEM is a dibenzothiophene (B1670422) derivative designed to possess high specific affinity for α7-nAChRs. frontiersin.orgsnmjournals.orgresearchgate.netnih.gov

The conceptual framework behind [18F]ASEM as a high-affinity imaging agent is based on its chemical structure, which allows it to bind specifically and with high affinity to the α7-nAChR. In vitro studies have demonstrated that ASEM is an antagonist with high binding affinity for the α7-nAChR, with reported Ki values around 0.3–0.4 nM. frontiersin.orgsnmjournals.orgnih.govresearchgate.netnih.gov This high affinity is crucial for a radioligand to effectively compete with endogenous ligands and bind to the receptor at the low concentrations used in PET imaging.

Furthermore, [18F]ASEM has been shown to readily enter the brain, a necessary property for a neuroimaging agent targeting CNS receptors. snmjournals.orgnih.govnih.govmdpi.com Its in vivo binding has demonstrated a high degree of specificity for α7-nAChRs, with specific binding in α7-nAChR-rich brain regions reported to be between 80% and 90%. snmjournals.orgnih.govresearchgate.netnih.gov This high specificity is critical to ensure that the PET signal observed is primarily due to binding to the target receptor rather than off-target binding.

The favorable pharmacokinetic and imaging characteristics of [18F]ASEM, including reversible brain kinetics and high binding potential (BPND) values in α7-nAChR-rich areas, support its potential for quantitative analysis of receptor density and occupancy in vivo. snmjournals.orgnih.govnih.gov These properties position [18F]ASEM as a promising radiotracer for studying α7-nAChR involvement in various disorders and for evaluating the target engagement of novel therapeutic compounds. snmjournals.orgnih.gov

Detailed Research Findings and Data:

Research on [18F]ASEM has provided detailed data on its binding properties and in vivo behavior.

| Property | Value (In vitro) | Value (In vivo) | Species | Source |

| Binding Affinity (Ki) | 0.3 - 0.4 nM | - | Rat α7-nAChR (HEK293 cells) | frontiersin.orgsnmjournals.orgnih.govresearchgate.netnih.gov |

| Specific Binding | - | 80-90% (in α7-nAChR-rich brain regions) | Baboon | snmjournals.orgnih.govresearchgate.netnih.gov |

| BPND | - | 3.9 - 6.6 (in α7-nAChR-rich brain regions) | Baboon | snmjournals.orgnih.govresearchgate.net |

| Brain Uptake (Peak) | - | 7.5 %ID/g tissue (at 5 min) | Mouse | nih.gov |

| Brain Uptake (Peak) | - | ~400 %SUV (at 20 min) | Human | nih.gov |

| Brain Uptake (Peak) | - | ~500 %SUV (at 20 min) | Baboon | nih.govnih.gov |

| Test-Retest Variability (VT) | - | ≤7% (in healthy volunteers) | Human | nih.govoup.com |

| VT (Baseline) | - | 23 (thalamus), 22 (insula), 18 (hippocampus), 14 (cerebellum) | Baboon | snmjournals.orgnih.govresearchgate.net |

| VT (Blockade) | - | < 4 (all regions) | Baboon | snmjournals.orgnih.govresearchgate.net |

| α7-nAChR Density (in vivo) | - | 0.67 - 0.82 nM | Human | nih.govnih.govoup.com |

Note: Interactive data tables cannot be generated in this format. The table above provides a static representation of key data points.

Studies in animals, including mice and baboons, have shown that [18F]ASEM exhibits high and reversible brain uptake with a regional distribution consistent with known α7-nAChR expression patterns. snmjournals.orgnih.govresearchgate.netnih.govmdpi.com Blocking studies with selective α7-nAChR ligands have further confirmed the specificity of [18F]ASEM binding. snmjournals.orgnih.govnih.govnih.gov Translation to human studies has demonstrated promising pharmacokinetic and imaging characteristics, supporting its use for quantifying α7-nAChRs in the human brain. frontiersin.orgnih.govnih.govnih.govnih.govmdpi.com

Preliminary findings using [18F]ASEM in patient populations, such as individuals with schizophrenia, have shown differences in binding compared to healthy controls, aligning with post-mortem findings and highlighting the potential of [18F]ASEM for studying α7-nAChR involvement in disease. nih.govnih.govoup.comoup.com Beyond neuroimaging, [18F]ASEM has also been explored for imaging α7-nAChRs in peripheral tissues, such as in the context of atherosclerosis. frontiersin.org

Structure

3D Structure

Properties

CAS No. |

1456878-52-6 |

|---|---|

Molecular Formula |

C19H19FN2O2S |

Molecular Weight |

357.4 g/mol |

IUPAC Name |

3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-6-(18F)fluoranyldibenzothiophene 5,5-dioxide |

InChI |

InChI=1S/C19H19FN2O2S/c20-17-3-1-2-16-15-5-4-14(12-18(15)25(23,24)19(16)17)22-11-10-21-8-6-13(22)7-9-21/h1-5,12-13H,6-11H2/i20-1 |

InChI Key |

JIGWWGDIEUWCOR-LRFGSCOBSA-N |

Isomeric SMILES |

C1CN2CCC1N(CC2)C3=CC4=C(C=C3)C5=C(S4(=O)=O)C(=CC=C5)[18F] |

Canonical SMILES |

C1CN2CCC1N(CC2)C3=CC4=C(C=C3)C5=C(S4(=O)=O)C(=CC=C5)F |

Origin of Product |

United States |

Radiopharmaceutical Synthesis and Precursor Chemistry of 18f Asem

Chemical Strategies for Radiofluorination of ASEM Precursors

The primary approach for incorporating the radioactive fluorine-18 (B77423) into ASEM is through nucleophilic radiofluorination. snmjournals.orgnih.govfrontiersin.org This widely used method in 18F radiochemistry allows for the efficient introduction of the radionuclide into various molecular scaffolds. iaea.org

Nucleophilic Substitution Reactions in [18F]ASEM Radiosynthesis

The radiosynthesis of [18F]ASEM typically utilizes a nucleophilic substitution reaction involving a precursor molecule containing a leaving group, most commonly a nitro group, at the position where the [18F]fluoride is to be attached. snmjournals.orgnih.gov The reaction is facilitated by the presence of a क्रिप्टofix-222® complex, which enhances the solubility and nucleophilicity of the [18F]fluoride in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). nih.govresearchgate.netpsu.edusnmjournals.org Bases like potassium carbonate (K2CO3) or cesium carbonate (CsCO3) are also employed to facilitate the reaction. researchgate.netpsu.edusnmjournals.org This nucleophilic aromatic substitution (SNAr) is a favored method for introducing 18F onto electron-deficient aromatic systems. iaea.org

A common precursor for [18F]ASEM synthesis is a nitro-substituted derivative of ASEM, where the nitro group serves as the leaving group for the incoming nucleophilic [18F]fluoride ion. snmjournals.orgnih.gov

Optimization of Radiosynthesis Methodologies, including Microwave-Assisted Protocols

Significant efforts have been directed towards optimizing the radiosynthesis of [18F]ASEM to improve its efficiency, primarily by increasing radiochemical yield and reducing synthesis time. nih.govresearchgate.netuc.pt While conventional heating methods have been successfully employed, the development of microwave-assisted synthesis protocols has led to notable improvements. nih.govresearchgate.net

Microwave irradiation has been shown to accelerate the radiofluorination reaction, resulting in higher radiochemical yields and shorter reaction times compared to conventional heating. nih.govresearchgate.netuc.pt Reported radiochemical yields for microwave-assisted synthesis of [18F]ASEM range from 25% to 50% (non-decay-corrected), which is an improvement over the approximately 16% yield reported with conventional heating in an automated synthesis module. nih.govresearchgate.net This accelerated synthesis is particularly advantageous for routine production, allowing for the preparation of sufficient quantities of [18F]ASEM for multiple PET imaging studies within a single day. nih.gov Studies comparing different heating methods and solvents have demonstrated the effectiveness of microwave heating in achieving higher labeling efficiencies. For instance, a semi-automated microwave-assisted synthesis using DMSO and K2CO3 at 160 °C achieved labeling efficiencies of 45%-50%. researchgate.netpsu.edu Another study using DMF with either conventional or microwave heating at 120 °C reported labeling efficiencies of 60%-70% with a nitro precursor. psu.edu

Table 1: Comparison of Radiosynthesis Methods for [18F]ASEM

| Method | Radiochemical Yield (non-decay-corrected) | Specific Radioactivity (at EOS) | Radiochemical Purity | Synthesis Time |

| Conventional Heating nih.gov | 16 ± 6% (n=14) | 330 - 1260 GBq/μmol | >99% | Not specified |

| Microwave-Assisted nih.govresearchgate.net | 25-50% | >10000 mCi/µmol (>370 GBq/μmol) | >98% | Fast |

| Microwave-Assisted (DMSO/K2CO3, 160°C) researchgate.netpsu.edu | Labeling efficiency 45-50% | Not specified | Not specified | Not specified |

| Conventional/Microwave (DMF/K2CO3, 120°C) psu.edu | Labeling efficiency 60-70% | Not specified | Not specified | Not specified |

| Manual Radiosynthesis (Nitro precursor) psu.edu | 35% ± 9% (n=6) (decay-corrected) | 855 ± 302 GBq·μmol−1 | >99% | 70 min |

| Published Method researchgate.netnih.gov | 20.1 ± 8.9% (n=6, NDC) | 856 ± 332 GBq/µmol researchgate.net or 25±8 Ci/μmol nih.gov | 98±1 % nih.gov or >99% researchgate.net | 57 min researchgate.net |

Note: EOS = End of Synthesis, NDC = Non-Decay-Corrected. Conversion: 1 Ci = 37 GBq.

Chromatographic Purification and Quality Control of [18F]ASEM Product

Following the radiofluorination reaction, the crude reaction mixture contains the desired [18F]ASEM product along with unreacted precursor, potential side products, and other impurities. Efficient purification is essential to isolate the radiotracer in a form suitable for in vivo administration. High-performance liquid chromatography (HPLC) is the standard method for purifying [18F]ASEM. snmjournals.orgnih.govfrontiersin.orgmdpi.com Preparative HPLC is used to separate [18F]ASEM from other components in the reaction mixture. nih.gov

Subsequent to purification, rigorous quality control procedures are implemented to ensure the identity, radiochemical purity, and chemical purity of the final [18F]ASEM product. targetmol.comacs.orgsnmjournals.org Analytical HPLC is routinely used to determine radiochemical purity and to confirm the identity of [18F]ASEM by co-elution with a non-radioactive standard of ASEM. mdpi.comacs.org A radiochemical purity of greater than 98% or 99% is typically required for clinical use. snmjournals.orgnih.govsnmjournals.orgresearchgate.netnih.govacs.org Solid-phase extraction (SPE) can also be incorporated into the purification and formulation process. nih.govsnmjournals.org The final purified [18F]ASEM is formulated as a sterile, apyrogenic solution in a suitable vehicle, such as ethanolic saline. snmjournals.orgnih.gov Quality control also involves assessing chemical impurities, often through UV detection during HPLC analysis. snmjournals.org

Determination of Radiochemical Yield and Molar Activity of [18F]ASEM

Radiochemical yield (RCY) and molar activity (Am) are key metrics that characterize the efficiency and quality of the radiosynthesis of [18F]ASEM. patsnap.comnih.govfrontiersin.orgresearchgate.netnih.govacs.org

Radiochemical yield quantifies the efficiency of the radiofluorination reaction, representing the amount of [18F]ASEM obtained relative to the initial amount of [18F]fluoride used. Yields can be reported as non-decay-corrected or decay-corrected, with the latter accounting for the radioactive decay of 18F during the synthesis time. researchgate.net As mentioned earlier, reported non-decay-corrected yields for [18F]ASEM synthesis vary, with microwave-assisted methods often providing higher yields (25-50%) compared to conventional heating (approximately 16%). nih.govresearchgate.net Decay-corrected yields of around 35% have also been reported for manual radiosynthesis using a nitro precursor. psu.edu

Molar activity, or specific radioactivity, indicates the amount of radioactivity per unit mass of the radiotracer at a given time, typically the end of synthesis. nih.govresearchgate.netnih.govacs.orgresearchgate.net High molar activity is crucial for PET radiotracers, particularly for imaging targets with low expression levels, as it minimizes the amount of non-radioactive ligand injected. nih.gov Reported molar activities for [18F]ASEM have ranged from 330 to 1260 GBq/μmol (9-34 Ci/μmol) for conventional synthesis and can exceed 10000 mCi/µmol (>370 GBq/μmol) with optimized microwave protocols. nih.govresearchgate.net Molar activity is determined by simultaneously measuring the radioactivity and the chemical mass of [18F]ASEM, commonly achieved through analytical HPLC coupled with both radioactivity and UV detectors. mdpi.comacs.org

Table 2: Reported Radiochemical Yield and Molar Activity Values for [18F]ASEM

| Radiosynthesis Method | Radiochemical Yield (RCY) | Molar Activity (Am) (at EOS) | Source |

| Conventional Heating | 16 ± 6% (n=14, non-decay-corrected) | 330 - 1260 GBq/μmol (9-34 Ci/μmol) | nih.gov |

| Microwave-Assisted | 25-50% (non-decay-corrected) | >10000 mCi/µmol (>370 GBq/μmol) | nih.govresearchgate.net |

| Published Method | 20.1 ± 8.9% (n=6, non-decay corrected) researchgate.netnih.gov | 856 ± 332 GBq/µmol researchgate.net or 25±8 Ci/μmol nih.gov | researchgate.netnih.gov |

| Manual Radiosynthesis | 35% ± 9% (n=6, decay-corrected) | 855 ± 302 GBq·μmol−1 | psu.edu |

Molecular Pharmacology and Receptor Interaction Mechanisms of Asem and 18f Asem

Quantitative Analysis of ASEM Binding Affinity and Selectivity for α7-nAChR Subtypes

ASEM demonstrates a high binding affinity and selectivity for the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR). In vitro binding assays have determined its inhibition constant (Ki) to be approximately 0.3 nM. nih.govnih.gov This high affinity makes its fluorine-18 (B77423) labeled counterpart, [18F]ASEM, a potent radiotracer for imaging α7-nAChRs using positron emission tomography (PET). rsc.orgrsc.org

The selectivity of ASEM for α7-nAChR is notable when compared to other nicotinic receptor subtypes and the serotonin type 3 (5-HT3) receptor. Its predecessor, a dibenzothiophene (B1670422) compound developed by Abbott Laboratories, also showed high selectivity and a Ki of 0.023 nM for α7-nAChR. nih.gov ASEM maintains this favorable profile, exhibiting significantly lower affinity for heteromeric nAChR subtypes and the 5-HT3 receptor, which underscores its specificity as a ligand for α7-nAChR. nih.govnih.gov This selectivity is crucial for its utility in PET imaging, as it ensures that the observed signal primarily represents the density of α7-nAChRs in the brain. nih.govsnmjournals.org

The following table summarizes the in vitro binding affinities of ASEM and its para-isomer, para-ASEM, for α7-nAChR and other receptors, illustrating their high selectivity.

| Compound | α7-nAChR Ki (nM) | Heteromeric nAChR subtypes Ki (nM) | 5-HT3 Ki (nM) |

|---|---|---|---|

| ASEM | 0.3 - 0.4 | >10,000 | 1,800 |

| para-ASEM | 0.5 | >10,000 | 2,500 |

Computational Modeling of [18F]ASEM-α7-nAChR Binding Interface

To elucidate the molecular interactions between [18F]ASEM and the α7-nAChR, computational methods such as molecular docking, molecular dynamics (MD), and metadynamics simulations have been employed. researchgate.netnih.gov These studies have often utilized a chimera structure of the Lymnaea stagnalis acetylcholine-binding protein (AChBP) with the extracellular domain of the human α7-nAChR, which serves as a reliable structural model. nih.gov

Molecular docking studies indicate that [18F]ASEM binds at the same site as the agonist epibatidine, but it adopts a different orientation within the binding pocket. rsc.orgresearchgate.net MD simulations further refine this binding pose, revealing the dynamic nature of the interaction and the conformational changes in both the ligand and the receptor upon binding. nih.govacs.org These computational approaches have been instrumental in predicting the binding affinities of ASEM analogues and understanding the structural basis for their activity, guiding the development of new PET tracers. rsc.orgacs.org

Computational models have identified several key amino acid residues within the α7-nAChR binding pocket that are crucial for the stable binding of [18F]ASEM. The dibenzo[b,d]thiophene ring of ASEM is oriented differently than the pyridine ring of the agonist epibatidine. researchgate.net This orientation facilitates van der Waals interactions with residues from loop C, including Cys186 and Cys187 on one side. rsc.orgnih.gov

A particularly critical interaction is the π-π stacking between the dibenzothiophene ring of ASEM and the aromatic side chain of Tryptophan-53 (Trp53) from the complementary subunit of the receptor. rsc.orgresearchgate.net The conformation of Trp53 has a significant impact on the binding of [18F]ASEM. researchgate.net Metadynamics simulations have revealed multiple stable binding modes that are dependent on the side chain dihedral angles of Trp53. researchgate.net The most stable of these binding modes involves a distinct conformation of Trp53 that optimizes the favorable π-π stacking interaction with the ligand. researchgate.net Other residues that form cation-π interactions with the protonated nitrogen of ASEM include Tyr91, Trp145, and Tyr184. nih.gov

Structural Basis for ASEM's Antagonistic Action at the α7-nAChR

ASEM functions as an antagonist at the α7-nAChR, a property confirmed by in vitro functional assays. nih.govnih.gov These assays show that ASEM inhibits the activation of the receptor when stimulated by acetylcholine. nih.gov The structural features of ASEM are believed to underlie its antagonistic activity.

Compared to α7-nAChR agonists like acetylcholine and epibatidine, antagonists such as methyllycaconitine (MLA) and α-bungarotoxin are typically bulkier molecules. nih.gov ASEM fits this profile. Its diazobicyclic head group and large dibenzothiophene ring are significantly more sterically demanding than the corresponding structures in agonists. nih.gov This bulkiness is thought to prevent the conformational changes in the receptor that are necessary for ion channel opening upon ligand binding. While ASEM occupies the same binding pocket as agonists, its distinct size and orientation lead to a non-productive binding event that blocks receptor activation, characteristic of an antagonist. researchgate.netnih.gov

Preclinical in Vivo Characterization and Validation of 18f Asem As an α7 Nachr Radiotracer

Pharmacokinetic Profiles and Biodistribution Analysis of [18F]ASEM in Animal Models

Preclinical evaluations of [18F]ASEM have included assessing its pharmacokinetic profiles and biodistribution in animal models, such as mice and baboons researchgate.netacs.orgtocris.comnih.gov. In mouse studies, [18F]ASEM readily entered the brain, with peak uptake observed at approximately 5 to 15 minutes post-injection, followed by a gradual decline, indicating reversible kinetics nih.govnih.gov. Biodistribution experiments in CD1 mice showed that [18F]ASEM selectively labeled α7-nAChR-rich brain regions nih.gov.

In baboon PET experiments, [18F]ASEM also exhibited high and reversible brain uptake, peaking around 20 minutes post-injection nih.gov. The brain kinetics were found to be suitable for quantitative analysis of α7-nAChRs nih.gov. Variations in brain uptake were observed in baseline animals, which could be related to differences in plasma free fraction (fP), suggesting that lower fP might lead to lower brain uptake mdpi.com.

Regional Brain Uptake and Distribution Mapping of [18F]ASEM in Rodents and Non-Human Primates

The regional brain uptake and distribution mapping of [18F]ASEM have been investigated in both rodents and non-human primates, revealing a pattern consistent with the known distribution of α7-nAChRs researchgate.netacs.orgtocris.comnih.govcenmed.comchem960.com.

In mice, the highest accumulation of [18F]ASEM radioactivity was found in regions such as the colliculus, hippocampus, and frontal cortex nih.govnih.gov. Intermediate levels were observed in the striatum and other brain areas, while the cerebellum showed the lowest radioactivity nih.govnih.gov. This distribution closely mirrors the in vitro distribution of α7-nAChRs in the rodent brain nih.gov.

Studies in non-human primates (baboons and pigs) using PET imaging demonstrated that [18F]ASEM readily entered the brain and showed a heterogeneous distribution pattern researchgate.netnih.govsnmjournals.orgmdpi.comacs.orgnih.gov. The highest tracer accumulation was typically observed in the thalamus, followed by regions like the insula, hippocampus, and various cortical areas nih.govsnmjournals.orgnih.gov. Lower uptake was noted in areas such as the cerebellum and corpus callosum nih.govnih.gov. This regional distribution aligns with previously published in vitro distribution data of α7-nAChRs in non-human primates nih.gov.

Here is a table summarizing representative regional brain uptake data:

| Region | Animal Model | Uptake Pattern/VT Range | Source |

| Colliculus | Mouse | Highest | nih.govnih.gov |

| Hippocampus | Mouse | Highest | nih.govnih.gov |

| Frontal Cortex | Mouse | Highest | nih.govnih.gov |

| Striatum | Mouse | Intermediate | nih.govnih.gov |

| Cerebellum | Mouse | Lowest | nih.govnih.gov |

| Thalamus | Baboon, Pig | Highest (VT 23 in baboon baseline) | nih.govsnmjournals.orgmdpi.comnih.gov |

| Insula | Baboon | High (VT 22 in baboon baseline) | nih.govsnmjournals.org |

| Hippocampus | Baboon, Pig | High (VT 18 in baboon baseline) | nih.govsnmjournals.orgmdpi.comnih.gov |

| Cerebellum | Baboon, Pig | Lower (VT 14 in baboon baseline) | nih.govsnmjournals.orgmdpi.comnih.gov |

| Various Cortical Areas | Baboon, Pig | High | nih.govsnmjournals.orgmdpi.comnih.gov |

Assessment of In Vivo Target Specificity and Receptor Occupancy

A critical aspect of validating [18F]ASEM as an α7-nAChR radiotracer is the assessment of its in vivo target specificity and the ability to measure receptor occupancy researchgate.netsnmjournals.orgacs.orgtocris.comnih.govchem960.comwikipedia.org. Studies have consistently shown that [18F]ASEM binding is specific to α7-nAChRs researchgate.netnih.govsnmjournals.orgnih.govacs.orgnih.gov.

The in vivo specific binding of [18F]ASEM in brain regions enriched with α7-nAChRs has been reported to be between 80% and 90% researchgate.netnih.govsnmjournals.orgnih.govacs.org. This high level of specific binding is considered well above the conventional minimum required for a clinically viable PET radioligand nih.gov.

Competitive Binding Studies with Pharmacological Interventions (e.g., SSR180711, DMXB-A)

Competitive binding studies using pharmacological interventions have been instrumental in demonstrating the specificity of [18F]ASEM binding researchgate.netsnmjournals.orgacs.orgtocris.comnih.govwikipedia.org.

SSR180711, a selective α7-nAChR partial agonist, has been used in blocking experiments in both mice and baboons researchgate.netsnmjournals.orgacs.orgtocris.comnih.govwikipedia.org. In mice, the accumulation of [18F]ASEM in α7-nAChR-rich brain regions was dose-dependently blocked by SSR180711, confirming that the uptake is specific and mediated by α7-nAChRs nih.gov. In baboon studies, SSR180711 also blocked [18F]ASEM binding in a dose-dependent manner, further supporting the specificity of the radioligand and its suitability for drug evaluation studies researchgate.netnih.govsnmjournals.orgnih.govacs.org. The dose-dependent blockade demonstrated that [18F]ASEM is a suitable tool for in vivo evaluation of potential new α7-nAChR drugs nih.gov.

DMXB-A (GTS-21), another α7-nAChR partial agonist, has also been used in competitive binding studies researchgate.netacs.orgnih.govnih.govnih.govoup.com. In mouse studies, DMXB-A administered intraperitoneally dose-dependently inhibited [18F]ASEM binding in brain regions nih.gov.

These competitive binding studies provide strong evidence that [18F]ASEM selectively binds to α7-nAChRs in vivo and can be used to assess the occupancy of these receptors by pharmacological agents researchgate.netnih.govsnmjournals.orgnih.govacs.orgnih.govnih.gov.

Here is a summary of competitive binding results:

| Blocking Agent | Animal Model | Effect on [18F]ASEM Binding | Source |

| SSR180711 | Mouse, Baboon | Dose-dependent blockade | researchgate.netnih.govsnmjournals.orgnih.govacs.orgtocris.comnih.gov |

| DMXB-A | Mouse | Dose-dependent inhibition | nih.govnih.gov |

Evaluation of [18F]ASEM Binding in Genetically Modified Animal Models (e.g., DISC1 Mutant Mice)

Studies involving genetically modified animal models, such as the DISC1 mutant mouse, have provided further validation for the specificity of [18F]ASEM binding and its relevance to neuropathological states researchgate.netsnmjournals.orgcenmed.comchem960.com.

Mutant DISC1 mice are used as a rodent model of schizophrenia researchgate.netnih.govsnmjournals.orgnih.gov. Previous post-mortem research in human subjects with schizophrenia has shown significantly lower densities of α7-nAChRs in certain brain regions, including cortical and subcortical areas like the hippocampus nih.govsnmjournals.org.

In agreement with these human findings, brain regional distribution experiments with DISC1 mice demonstrated a significant reduction of [18F]ASEM binding in α7-nAChR-rich regions, such as the colliculus, cortex, and hippocampus, when compared to control animals nih.govsnmjournals.org. This finding in DISC1 mice is consistent with the reduced α7-nAChR binding observed in post-mortem human studies of schizophrenia subjects nih.govsnmjournals.org. This result further emphasizes the potential utility of [18F]ASEM for imaging α7-nAChRs in disease states nih.govsnmjournals.orgnih.gov.

Evaluation of α7-nAChR protein expression in the cortex of DISC1 and control animals also showed agreement with the [18F]ASEM binding results nih.gov.

Application of [18F]ASEM in Preclinical Models of Neuropathological States

[18F]ASEM has been applied in preclinical models of neuropathological states to investigate the involvement of α7-nAChRs in these conditions researchgate.netsnmjournals.orgcenmed.com.

As discussed in the previous section, studies in DISC1 mutant mice, a model for schizophrenia, have shown significantly lower [18F]ASEM binding in α7-nAChR-rich brain regions compared to control animals researchgate.netnih.govsnmjournals.orgnih.gov. This finding supports the use of [18F]ASEM to study alterations in α7-nAChR availability in models of schizophrenia and potentially other neuropsychiatric disorders where α7-nAChRs are implicated nih.govsnmjournals.orgnih.govpatsnap.com.

Beyond schizophrenia models, [18F]ASEM has also been explored in the context of other neurological conditions. For instance, studies have investigated the evolution of α7-nAChRs using [18F]ASEM PET imaging in a rat model mimicking early stages of Parkinson's disease patsnap.com. These studies have indicated changes in α7R expression in lesioned brain regions patsnap.com.

Furthermore, [18F]ASEM has been utilized in models of atherosclerosis, a chronic inflammatory vascular disease, to detect inflammation in the formation of atherosclerotic plaques linked to α7-nAChRs frontiersin.org. Studies in ApoE-/- mice and New Zealand rabbits with induced atherosclerotic plaques showed significantly higher in vivo vessel binding of [18F]ASEM in the model groups compared to controls frontiersin.org. This suggests the potential of [18F]ASEM as an α7-nAChR-targeted imaging radiotracer for identifying atherosclerotic plaques and other chronic inflammatory conditions frontiersin.org.

These preclinical applications highlight the versatility of [18F]ASEM as a tool for investigating the role of α7-nAChRs in various neuropathological and disease states.

Emerging Research Domains for 18f Asem in Non Central Nervous System Applications

Investigation of α7-nAChR Expression in Peripheral Tissues and Disease States

α7-nAChRs are not exclusively located in the CNS; they are also widely expressed in various non-neuronal cells, including those involved in the immune system, such as monocytes, macrophages, activated T cells, dendritic cells, and mast cells. nih.govfrontiersin.org This broad distribution in peripheral tissues suggests a potential role for α7-nAChRs in mediating responses in these locations.

Recent studies have begun to explore the utility of [18F]ASEM PET/MRI for assessing α7-nAChR expression in peripheral neuromuscular disorders, specifically muscle denervation. Research in mouse models of sciatic nerve injury has shown significantly increased [18F]ASEM uptake in denervated muscles compared to control muscles. snmjournals.orgnih.govnih.gov This increased uptake correlates with the severity of nerve injury, suggesting that [18F]ASEM PET/MRI could serve as a non-invasive tool for evaluating muscle denervation. snmjournals.org Immunohistochemistry in these models further revealed a greater expression of α7-nAChR in denervated muscle, supporting the imaging findings. researchgate.netnih.gov

Data from a study investigating muscle denervation in Sprague-Dawley rats demonstrated a strong positive correlation between nerve injury severity and [18F]ASEM uptake. snmjournals.org

| Injury Type | Average Injury Severity | SUVmax (Mean ± SD) | LNR (Mean ± SD) |

| Partial Denervation | 0.58 | 0.87 ± 0.49 | Not specified |

| Complete Denervation | 1.00 | 1.18 ± 0.09 | Not specified |

Note: SUVmax and LNR values are indicative of [18F]ASEM uptake intensity. Data extracted from research findings. snmjournals.org

These findings suggest that [18F]ASEM has the potential to visualize changes in α7-nAChR expression in peripheral tissues affected by conditions like denervation. nih.govnih.gov

Molecular Imaging of Inflammatory Processes, including Atherosclerosis

α7-nAChRs are involved in inflammatory processes due to their expression on immune cells. nih.govfrontiersin.org Atherosclerosis, a chronic vascular inflammatory disease, is one area where the imaging of α7-nAChR expression with [18F]ASEM is being investigated. frontiersin.orgnih.govfrontiersin.org Studies have highlighted that α7-nAChR is associated with the formation of vulnerable atherosclerotic plaques characterized by an accumulation of inflammatory cells. frontiersin.orgnih.govfrontiersin.org

Preclinical studies using atherosclerotic plaque models in ApoE-/- mice and New Zealand rabbits have demonstrated the feasibility of [18F]ASEM as an α7-nAChR targeting tracer for detecting inflammation in atherosclerosis. frontiersin.orgnih.govfrontiersin.org PET/CT imaging with [18F]ASEM successfully identified atherosclerotic plaques in these animal models, with significantly higher tracer binding and α7-nAChR expression observed in the model groups compared to control groups. frontiersin.orgnih.govfrontiersin.orgnih.gov

Research findings indicate that [18F]ASEM may be more effective than [18F]-FDG for the early monitoring of inflammation in carotid atherosclerotic plaques in ApoE-/- mice and model rabbits. frontiersin.orgnih.govfrontiersin.orgnih.gov [18F]-FDG is a widely used radiotracer for imaging inflammation due to increased glucose metabolism in inflammatory cells, but it lacks specificity for α7-nAChRs. nih.govmdpi.com [18F]ASEM showed more remarkable uptake in carotid artery plaques in ApoE-/- mice compared to [18F]-FDG. nih.gov Similarly, in rabbits, [18F]ASEM demonstrated a more palpable effect on imaging abdominal aorta atherosclerosis compared to [18F]-FDG. frontiersin.orgnih.govfrontiersin.orgnih.gov

| Animal Model | Imaging Agent | Region of Interest | Observation | Citation |

| ApoE-/- Mice | [18F]ASEM | Carotid Artery Plaques | More remarkable uptake compared to [18F]-FDG in early detection. | nih.gov |

| ApoE-/- Mice | [18F]FDG | Carotid Artery Plaques | Slight uptake observed. | nih.gov |

| Model Rabbits | [18F]ASEM | Abdominal Aorta Plaques | More palpable effect on imaging compared to [18F]-FDG in early stage lesions. | frontiersin.orgfrontiersin.orgnih.gov |

| Model Rabbits | [18F]FDG | Abdominal Aorta Plaques | Less obvious recognition of plaques compared to [18F]ASEM. | nih.gov |

Note: Data compiled from research findings on atherosclerotic plaque imaging.

These results suggest that [18F]ASEM has potential as a complementary diagnostic approach for atherosclerotic plaques by specifically targeting α7-nAChR-mediated inflammation. frontiersin.orgnih.govfrontiersin.org

Comparative Radiotracer Performance in Vascular Imaging Models

While [18F]ASEM has shown promise in vascular imaging, particularly for atherosclerosis, comparisons with other radiotracers are relevant. As highlighted in the previous section, [18F]ASEM demonstrated advantages over the non-specific inflammatory tracer [18F]-FDG in imaging atherosclerotic plaques in animal models. frontiersin.orgnih.govfrontiersin.orgnih.gov The specificity of [18F]ASEM for α7-nAChRs, which are specifically involved in the inflammatory component of atherosclerosis, contributes to its potential for earlier and more specific detection of vulnerable plaques compared to tracers that reflect general metabolic activity. frontiersin.orgnih.gov

Research has also explored other α7-nAChR-selective ligands for vascular imaging. For instance, [18F]-YLF-DW is another α7-nAChR-selective ligand that has shown high uptake in carotid plaques of ApoE-/- mice. mdpi.comresearchgate.net While direct head-to-head comparative studies focusing solely on vascular imaging performance between [18F]ASEM and other α7-nAChR tracers like [18F]-YLF-DW in the same models and under identical conditions are limited in the provided search results, the existing data positions [18F]ASEM as a promising agent due to its successful application in preclinical atherosclerosis models and its favorable properties as an α7-nAChR antagonist with high affinity. frontiersin.orgnih.govnih.gov

The development of highly specific radiotracers like [18F]ASEM is crucial for differentiating receptor density in various disease stages and enhancing the understanding of α7-nAChR's contribution to the pathophysiology of vascular conditions. nih.gov

Advanced Methodologies and Quantitative Analysis in 18f Asem Pet Studies

Development and Validation of Kinetic Models for [18F]ASEM Data Quantification

Quantitative analysis of [18F]ASEM PET data relies on the application of suitable kinetic models to estimate parameters such as the volume of distribution (VT), which reflects the total binding of the radiotracer in tissue. Various modeling approaches have been explored and validated to ensure accurate quantification of [18F]ASEM binding.

Studies have employed kinetic analysis to quantify tracer uptake and determine regional VT values. nih.gov The plasma reference graphical analysis is one method used to obtain these regional VT values, which serve as primary outcome variables in test-retest and other analyses. nih.gov Comparative studies have assessed different modeling approaches to identify the optimal analysis method and scan duration for quantifying [18F]ASEM VT. uni.luthermofisher.com Accurate quantification of [18F]ASEM VT in humans has been achieved using multilinear analysis, with studies indicating that at least 90 minutes of data acquisition is required for reliable results. uni.luthermofisher.com

In nonhuman primates, the two-tissue compartment model (2TCM) has been found to best model the PET data for both [18F]ASEM and [18F]DBT-10, suggesting its suitability for describing the tracer kinetics. sigmaaldrich.com However, the choice of model and scan duration can influence the estimated parameters. In one pig study, VT values were observed to decrease with longer scan times, highlighting the importance of considering time stability of parameters during kinetic modeling. nih.gov Furthermore, a specific value for the volume of the nondisplaceable bound radioligand (VND) of 5.4 mL/cm³ has been utilized in the Extended Inhibition Plot (EIP) in instances where VT values did not provide clear evidence of inhibition. nih.gov

Methodological Approaches for Estimating Receptor Density (Bmax) and Inhibitor Affinity Constants (Ki)

Beyond quantifying total binding, advanced methodologies allow for the estimation of key receptor properties, namely receptor density (Bmax) and inhibitor affinity constants (Ki), using [18F]ASEM PET data. These parameters provide valuable insights into the α7-nAChR system in vivo.

The estimation of Bmax and Ki is typically performed through competition studies where a known inhibitor or partial agonist is administered in addition to the radiotracer. The reduction in [18F]ASEM binding potentials in the presence of a competitor like DMXB-A allows for the estimation of dose-dependent occupancy and, subsequently, receptor parameters. nih.govsigmaaldrich.coma2bchem.comguidechem.comnih.gov The Extended Inhibition Plot (EIP) is a methodological approach used in the analysis of binding potentials to estimate parameters such as saturation (s) and the inhibition reference volume (VND(i)). nih.gov

Average Bmax across various brain regions is computed by integrating the known binding potential (BPND) estimates, the plasma concentration of the competitor (DMXB-A in some studies), and the receptor affinity (KD). nih.govsigmaaldrich.com The KD value is often determined from in vitro studies, such as those using 125I α-bungarotoxin. nih.govsigmaaldrich.com In studies with human subjects, the average Bmax across all regions has been reported to range from 0.76 to 0.96 nM. nih.govsigmaaldrich.com The inhibitor affinity constant (Ki) for the competitor, derived from these in vivo competition studies, has been found to average between 170 and 385 nM in human subjects. nih.govsigmaaldrich.coma2bchem.comnih.govuni.lu In vitro studies have characterized ASEM as an antagonist for the α7-nAChR with a high binding affinity, reporting a Ki of 0.3 nM. achemblock.comachemblock.com

Here is a summary of estimated receptor parameters in human studies:

| Parameter | Average Value (nM) | Range (nM) |

| Bmax (Receptor Density) | 0.67-0.82 sigmaaldrich.coma2bchem.comnih.gov | 0.76-0.96 nih.govsigmaaldrich.com |

| Ki (Inhibitor Affinity Constant) | 170-385 nih.govsigmaaldrich.coma2bchem.comnih.govuni.lu | 170-385 nih.govsigmaaldrich.com |

Assessment of Test-Retest Reproducibility in Radiotracer Measurements

The reliability of a PET radiotracer for quantitative studies hinges on its test-retest reproducibility. High reproducibility ensures that observed changes in radiotracer binding over time or between groups are biologically meaningful rather than due to measurement variability.

Here is a summary of test-retest reproducibility findings for [18F]ASEM VT:

| Study Population | Reproducibility | Variability | Average Variability (Across VOIs) | Range of Variability (Across VOIs) |

| Healthy Volunteers | >90% nih.govsigmaaldrich.coma2bchem.comguidechem.comnih.gov | ≤7% nih.govsigmaaldrich.coma2bchem.comguidechem.comnih.gov | 7.8% ± 0.6% nih.gov | 6.5% - 8.9% nih.gov |

| Human Subjects (Another Study) | Not specified | 11.7% ± 9.8% uni.luthermofisher.com | Not specified | Not specified |

Inter-Tracer Comparisons and Benchmarking with Other α7-nAChR PET Ligands ([125I]Iodo-ASEM, [18F]DBT-10, [11C]KIn-83)

The landscape of α7-nAChR PET imaging includes several radiotracers. Comparing the characteristics of [18F]ASEM with other ligands is crucial for understanding its strengths and limitations and guiding tracer selection for specific research questions.

[18F]ASEM has been compared with [18F]DBT-10, another α7-nAChR PET radioligand. In nonhuman primates, [18F]ASEM and [18F]DBT-10 have exhibited highly similar kinetic profiles. uni.luthermofisher.comsigmaaldrich.com Despite these similarities, [18F]ASEM was selected for further validation, partly due to its prior use in human studies. uni.luthermofisher.com While both tracers show comparable regional distribution, regional VT values were reported to be slightly higher for [18F]DBT-10 compared to [18F]ASEM in nonhuman primates. sigmaaldrich.com Interestingly, [18F]ASEM has been noted to exhibit faster kinetics than [18F]DBT-10 in nonhuman primates. sigmaaldrich.com

[125I]Iodo-ASEM is a radioiodinated analog of ASEM that has been developed and characterized. It is primarily designed for in vitro applications such as cell-based assays and preclinical in vivo studies. [125I]Iodo-ASEM has demonstrated its utility for sensitive and selective imaging of α7-nAChR in vitro. nih.gov Studies in mouse, rat, and pig brain have shown that [125I]Iodo-ASEM exhibits specific and displaceable high affinity binding, with an affinity of approximately 1 nM. nih.gov The distribution of [125I]Iodo-ASEM radioactivity in the mouse brain has been found to be similar to the previously reported in vivo distribution of [18F]ASEM in mice.

[11C]KIn-83 is another radioligand that targets α7-nAChRs for PET imaging. Comparisons have shown that the distribution pattern of [11C]KIn-83 is similar to that of other alpha7 nAChR PET ligands, including [18F]ASEM. However, the brain uptake of [11C]KIn-83 has been reported to be relatively low when compared to other commonly used PET radioligands. Despite the lower uptake, ASEM blocking studies have confirmed that [11C]KIn-83 specifically binds to alpha7 nAChRs.

| Radiotracer | Key Characteristics | Comparison with [18F]ASEM |

| [18F]DBT-10 | α7-nAChR PET ligand | Highly similar kinetic profiles in nonhuman primates; Slightly higher VT values in NHP; Slower kinetics in NHP. uni.luthermofisher.comsigmaaldrich.com |

| [125I]Iodo-ASEM | Radioiodinated analog of ASEM; Used for in vitro and preclinical in vivo studies. | Similar in vivo distribution in mice; Useful for in vitro imaging. nih.gov |

| [11C]KIn-83 | α7-nAChR PET ligand | Similar distribution pattern; Relatively lower brain uptake; Specific binding to α7-nAChRs. |

Future Prospects and Translational Research Directions for 18f Asem

Continuous Innovation in Radiosynthesis Automation and Efficiency

Efficient and reliable radiosynthesis is crucial for the widespread availability and application of PET tracers like [18F]ASEM, which incorporates the short-lived radionuclide 18F (half-life approximately 110 minutes). Ongoing innovation in radiosynthesis aims to improve radiochemical yield, purity, specific activity, and reduce synthesis time and required precursor amounts, ideally through automation.

Early radiosynthesis methods for [18F]ASEM involved semi-automated approaches, with reported labeling efficiencies ranging from 45% to 50% using a DMSO/K2CO3 system at 160 °C. wikipedia.orgncats.io Further optimization exploring different solvents and heating methods, such as DMF with conventional or microwave-assisted heating at 120 °C, demonstrated improved labeling efficiencies of 60%–70% with a lower amount of precursor. wikipedia.orgncats.io The use of K2CO3 as a base was found to be preferred over K2C2O4 for higher labeling efficiency under thermal heating conditions, achieving approximately 90% efficiency after 10 minutes at 120 °C. wikipedia.org Microwave heating in DMF also showed high labeling efficiencies, reaching around 94%. wikipedia.org

Translation to remotely controlled and automated synthesis modules has been successfully demonstrated, achieving high labeling efficiencies of 86% ± 3% and decay-corrected radiochemical yields of 35% ± 9% in a total synthesis time of 70 minutes using a TRACERLAB™ FXFN module. wikipedia.org This rapid and versatile automated radiosynthesis is expected to enhance the accessibility of [18F]ASEM for broader production in future clinical studies. wikipedia.org Continued efforts in this area focus on developing fully automated procedures that minimize human intervention, optimize reagent consumption, and ensure high reproducibility and compliance with pharmaceutical standards, drawing inspiration from advancements in automated synthesis of other radiotracers. core.ac.uk

Integration of In Silico Methods for Rational Design of Next-Generation ASEM Analogues

While [18F]ASEM represents a significant advancement as a highly specific α7-nAChR radioligand, the development of next-generation tracers with improved properties remains an active area of research. wikipedia.orgidrblab.netnih.gov The integration of in silico methods, such as molecular docking, molecular dynamics simulations, metadynamics simulations, and free energy perturbation calculations, plays a crucial role in the rational design and optimization of new ASEM analogues targeting α7-nAChR. wikipedia.orgidrblab.netnih.govidrblab.netnih.govresearchgate.net

These computational techniques allow for the prediction of binding modes, binding strengths (affinities), and residence times of potential radioligands to the α7-nAChR. wikipedia.orgidrblab.netnih.govidrblab.netresearchgate.net By using the structure of [18F]ASEM as a lead, in silico studies can prescreen and predict the properties of numerous analogues, interpreting these properties in terms of atomic structures and interactions with the receptor. wikipedia.orgidrblab.netnih.govidrblab.netnih.govresearchgate.net For instance, in silico studies have been used to investigate the binding mode of [18F]ASEM to a chimera structure of α7-nAChR, revealing interactions with specific residues in the binding site. researchgate.net

In silico predictions can guide the synthesis and experimental evaluation (in vitro and in vivo) of selected candidates, accelerating the discovery process for tracers with enhanced brain uptake, selectivity, stability, and pharmacokinetics. wikipedia.orgidrblab.netnih.govidrblab.netnih.gov Studies have shown good consistency between in silico predictions and experimental in vitro binding affinities for ASEM analogues, demonstrating the predictive power of these computational approaches. wikipedia.orgidrblab.netnih.gov Furthermore, machine learning techniques are being applied to predict properties like blood-brain barrier penetration and interaction with efflux transporters such as P-glycoprotein (P-gp), which are critical for successful neuro-PET tracers. idrblab.netnih.gov

Exploration of [18F]ASEM in Novel Disease Pathophysiologies

The α7-nAChR is implicated in the pathophysiology of a wide range of neurological and neuropsychiatric disorders, making it a significant target for investigation with PET imaging. nih.govnih.gov Beyond its initial applications in studying conditions like schizophrenia and Alzheimer's disease, there is considerable potential for exploring the role of α7-nAChR and utilizing [18F]ASEM in other disease contexts.

Studies have already begun to investigate [18F]ASEM binding in patient populations with mild cognitive impairment (MCI), a condition often considered a prodromal stage of Alzheimer's disease. Initial findings have indicated higher [18F]ASEM binding in MCI patients compared to cognitively intact controls, suggesting altered α7-nAChR availability in this population. This supports the continued use of [18F]ASEM PET to further elucidate the relationship between α7-nAChR availability and the progression of cognitive decline.

Furthermore, the involvement of α7-nAChRs in inflammatory processes suggests the potential for [18F]ASEM to be used in imaging conditions beyond the central nervous system. Research exploring [18F]ASEM for imaging atherosclerosis, a chronic inflammatory disease of the arteries, has shown promising results in preclinical models. These studies indicate that [18F]ASEM can target inflammation in atherosclerotic plaques, highlighting its potential utility for the early identification and assessment of plaque vulnerability. This expands the prospective applications of [18F]ASEM to a broader spectrum of diseases where α7-nAChRs play a role.

Potential for Multimodal Imaging Strategies Incorporating [18F]ASEM

Multimodal imaging, which combines information from different imaging techniques, offers a more comprehensive understanding of biological processes and disease states. The favorable properties of [18F]ASEM make it a suitable candidate for integration into multimodal imaging strategies, particularly in the context of studying neural circuits and evaluating therapeutic interventions.

One area where multimodal imaging with [18F]ASEM is being explored is in the validation and optimization of chemogenetic approaches. Chemogenetics involves using engineered receptors, such as designer receptors exclusively activated by designer drugs (DREADDs) or pharmacologically selective effector molecules (PSEMs), to remotely control neuronal activity. The expression of certain chemogenetic receptors, like PSAM4, can be visualized in vivo using [18F]ASEM PET, as these receptors are based on modified ligand-gated ion channels, including those derived from α7-nAChRs.

By combining [18F]ASEM PET to confirm the location and level of receptor expression with other modalities such as [18F]FDG-PET (to assess metabolic activity as a proxy for neuronal activation) and pharmacological MRI (phMRI) (to measure dynamic changes in brain activity), researchers can gain a more complete picture of the effects of chemogenetic manipulation. This approach has been demonstrated in nonhuman primates, where [18F]ASEM PET was used to visualize PSAM4 expression, and [18F]FDG-PET and phMRI were used to evaluate the functional consequences of activating these receptors. Such multimodal strategies incorporating [18F]ASEM are valuable for validating gene transfer, optimizing the delivery and dose of activating ligands, and ultimately understanding the functional impact of targeting α7-nAChRs or expressing related engineered receptors in living subjects.

Q & A

Basic Research Questions

Q. How should researchers design experiments to validate the diagnostic accuracy of F-18 radiotracers (e.g., F-18 FDG, F-18 FMISO) in clinical studies?

- Methodology:

- Retrospective Cohort Design: Use histopathology as the gold standard for validation. For example, correlate F-18 FDG PET/CT findings with post-surgical pathology reports in cancer staging studies. Include variables like standardized uptake value (SUVmax), lesion size, and metastasis confirmation .

- Sample Size Justification: Ensure statistical power by calculating sample sizes based on expected sensitivity/specificity (e.g., ≥80% power with α=0.05). A study on endometrial cancer used 32 patients to achieve 94% sensitivity for detecting lymph node involvement .

- Imaging Protocols: Standardize PET/CT acquisition parameters (e.g., 60-minute uptake period, low-dose CT for attenuation correction) to minimize variability .

Q. What methodologies ensure reproducibility in F-18 radiotracer quantification across different PET/CT systems?

- Methodology:

- Phantom Calibration: Use uniform phantoms (e.g., NEMA IQ) to test recovery coefficients and scanner resolution. For instance, the Biograph Vision Quadra system demonstrated consistent F-18 contrast recovery coefficients (CRCs) across axial positions when using MRD85 reconstruction protocols .

- ROI Standardization: Manual region-of-interest (ROI) placement on occipital lobes (20 cm²) for reference, as automated methods may introduce software-dependent biases .

- Cross-Validation: Compare results with liquid chromatography or mass spectrometry for radiochemical purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions between F-18 tracer uptake and biological markers (e.g., hypoxia vs. proliferation)?

- Methodology:

- Multimodal Correlation: Combine F-18 FMISO PET (hypoxia) with immunohistochemistry (e.g., Glut-1 for hypoxia, Ki-67 for proliferation). A rodent model showed F-18 FMISO distribution correlated with Glut-1 (R=0.72) but not Ki-67, highlighting the need for complementary assays .

- Statistical Reconciliation: Use multivariate regression to isolate confounding variables. For example, adjust for tumor vascularity when analyzing F-18 FDG uptake in inflammatory vs. malignant lesions .

- Data Table Example:

| Biomarker | Correlation with F-18 FMISO (R) | p-value |

|---|---|---|

| Glut-1 (hypoxia) | 0.72 | <0.001 |

| Ki-67 (proliferation) | 0.09 | 0.62 |

Q. What advanced techniques optimize F-18 radiotracer protocols for multi-isotope imaging studies?

- Methodology:

- Decay Correction: Account for F-18’s short half-life (109.7 minutes) using time-activity curves. For simultaneous imaging with longer-lived isotopes (e.g., ⁶⁸Ga), prioritize F-18 scans first .

- Partial Volume Effect (PVE) Mitigation: Apply recovery coefficients based on sphere size (e.g., 7.86 mm spheres require CRC adjustments of 15–20% in high-noise regions) .

- Kinetic Modeling: Use compartmental models (e.g., Patlak analysis) to distinguish tracer delivery from binding in dynamic F-18 FDOPA scans .

Methodological Challenges and Solutions

Q. How should researchers address variability in F-18 tracer uptake due to metabolic heterogeneity in tumor models?

- Solution:

- Voxel-Wise Analysis: Use parametric response maps (PRMs) to segment tumors into subregions (e.g., hypoxic vs. necrotic) .

- Machine Learning Integration: Train convolutional neural networks (CNNs) on PET/MRI co-registered data to predict spatial heterogeneity .

Q. What statistical frameworks are recommended for analyzing F-18 PET data with small sample sizes?

- Solution:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.